molecular formula C20H19N3O6S B300869 5-{3-Ethoxy-2-hydroxy-5-nitrobenzylidene}-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone

5-{3-Ethoxy-2-hydroxy-5-nitrobenzylidene}-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone

Cat. No. B300869
M. Wt: 429.4 g/mol
InChI Key: MALKAAZDGQODCF-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 5-{3-Ethoxy-2-hydroxy-5-nitrobenzylidene}-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone, also known as ENBDMPI, is a synthetic compound that has shown potential in scientific research applications.

Mechanism of Action

5-{3-Ethoxy-2-hydroxy-5-nitrobenzylidene}-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone works by inhibiting the activity of enzymes that are involved in cell proliferation and survival. Specifically, it targets the enzyme thioredoxin reductase, which is overexpressed in cancer cells. By inhibiting this enzyme, 5-{3-Ethoxy-2-hydroxy-5-nitrobenzylidene}-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone induces oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
5-{3-Ethoxy-2-hydroxy-5-nitrobenzylidene}-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit tumor growth, and reduce the expression of genes involved in cell proliferation and survival. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 5-{3-Ethoxy-2-hydroxy-5-nitrobenzylidene}-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. It also has a well-defined mechanism of action, which makes it a useful tool for studying the role of thioredoxin reductase in cancer cells. However, one limitation of using 5-{3-Ethoxy-2-hydroxy-5-nitrobenzylidene}-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on 5-{3-Ethoxy-2-hydroxy-5-nitrobenzylidene}-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone. One area of interest is the development of more potent analogs of the compound that can be used as anticancer agents. Another area of research is the study of 5-{3-Ethoxy-2-hydroxy-5-nitrobenzylidene}-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone in combination with other anticancer drugs to determine if it can enhance their efficacy. Additionally, research is needed to determine the safety and efficacy of 5-{3-Ethoxy-2-hydroxy-5-nitrobenzylidene}-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone in clinical trials.

Synthesis Methods

5-{3-Ethoxy-2-hydroxy-5-nitrobenzylidene}-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone can be synthesized using a multi-step process that involves the reaction of 2-ethoxy-5-nitrobenzaldehyde with thiourea and 4-ethoxybenzylamine. The resulting product is then treated with acetic anhydride and sodium acetate to produce 5-{3-Ethoxy-2-hydroxy-5-nitrobenzylidene}-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone.

Scientific Research Applications

5-{3-Ethoxy-2-hydroxy-5-nitrobenzylidene}-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone has been studied for its potential as an anticancer agent. Research has shown that it can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of tumors in animal models.

properties

Product Name

5-{3-Ethoxy-2-hydroxy-5-nitrobenzylidene}-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone

Molecular Formula

C20H19N3O6S

Molecular Weight

429.4 g/mol

IUPAC Name

(5Z)-5-[(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C20H19N3O6S/c1-3-28-15-7-5-13(6-8-15)22-19(25)16(21-20(22)30)10-12-9-14(23(26)27)11-17(18(12)24)29-4-2/h5-11,24H,3-4H2,1-2H3,(H,21,30)/b16-10-

InChI Key

MALKAAZDGQODCF-YBEGLDIGSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C(=CC(=C3)[N+](=O)[O-])OCC)O)/NC2=S

SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC(=C3O)OCC)[N+](=O)[O-])NC2=S

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C(=CC(=C3)[N+](=O)[O-])OCC)O)NC2=S

Origin of Product

United States

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